molecular formula C11H11ClO3 B3427971 1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid CAS No. 63106-91-2

1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

Cat. No.: B3427971
CAS No.: 63106-91-2
M. Wt: 226.65 g/mol
InChI Key: CSOCFUHEHDXTOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a 3-chlorophenyl group, a hydroxymethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst like zinc-copper couple.

    Introduction of the 3-Chlorophenyl Group: This step often involves a Friedel-Crafts alkylation reaction where a chlorobenzene derivative reacts with a cyclopropane intermediate.

    Hydroxymethylation: The hydroxymethyl group can be introduced via a hydroxymethylation reaction, typically using formaldehyde and a base.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized versions of the above reactions, often using continuous flow reactors to enhance yield and efficiency. Catalysts and reaction conditions are carefully controlled to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: 1-(3-Chlorophenyl)-2-(carboxymethyl)cyclopropane-1-carboxylic acid.

    Reduction: 1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-methanol.

    Substitution: 1-(3-Methoxyphenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid.

Scientific Research Applications

1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with proteins that play a role in inflammation or microbial growth.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
  • 1-(3-Bromophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
  • 1-(3-Chlorophenyl)-2-(methyl)cyclopropane-1-carboxylic acid

Comparison: 1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a hydroxymethyl group and a carboxylic acid group on the cyclopropane ring, which can influence its reactivity and interactions with biological targets. Compared to its analogs, it may exhibit different physical properties, such as solubility and stability, and distinct biological activities.

Properties

IUPAC Name

1-(3-chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c12-9-3-1-2-7(4-9)11(10(14)15)5-8(11)6-13/h1-4,8,13H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOCFUHEHDXTOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC(=CC=C2)Cl)C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63106-91-2
Record name 1-(3-chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
1-(3-Chlorophenyl)-2-(hydroxymethyl)cyclopropane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.